1-Acetylcyclohexane-1-carbonitrile
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Overview
Description
Cyclohexanecarbonitrile,1-acetyl-(9ci) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is also known by other names such as 1-Acetyl-cyclohexanecarbonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a cyclohexane ring, with an acetyl group (-COCH3) attached to the carbon adjacent to the nitrile group.
Preparation Methods
The synthesis of Cyclohexanecarbonitrile,1-acetyl-(9ci) can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Cyclohexanecarbonitrile,1-acetyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanecarbonitrile,1-acetyl-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Cyclohexanecarbonitrile,1-acetyl-(9ci) involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding amine. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Cyclohexanecarbonitrile,1-acetyl-(9ci) can be compared with other similar compounds such as:
Cyclohexanecarbonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Cyclohexyl cyanide: Similar structure but without the acetyl group, leading to different chemical and biological properties.
Hexahydrobenzonitrile: Another related compound with different substitution patterns on the cyclohexane ring
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-acetylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
VUEOHKDCADKHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)C#N |
Origin of Product |
United States |
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